molecular formula C16H12N2O5 B2647860 1,3-Dimethyl-5-[(4-oxochromen-3-yl)methylene]hexahydropyrimidine-2,4,6-trione CAS No. 37042-02-7

1,3-Dimethyl-5-[(4-oxochromen-3-yl)methylene]hexahydropyrimidine-2,4,6-trione

Cat. No. B2647860
CAS RN: 37042-02-7
M. Wt: 312.281
InChI Key: RGZXMBNJAYUNJB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(4-oxochromen-3-yl)methylene]hexahydropyrimidine-2,4,6-trione (DMPT) is a cyclic organic compound that belongs to the class of heterocyclic compounds. It is a highly versatile compound that has been extensively studied in the fields of organic and medicinal chemistry due to its interesting biological activities. DMPT has been found to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-fungal activities. It has also been used in the synthesis of various complex molecules, such as peptides and polymers.

Scientific Research Applications

Supramolecular Chemistry

This compound and its derivatives are involved in forming supramolecular structures through a variety of interactions. For example, studies have shown that hexahydropyrimidine derivatives form three-dimensional frameworks through a combination of hydrogen bonds and π-π stacking interactions. Such structures are significant for understanding molecular recognition and assembly processes, which have implications in nanotechnology and material science (Low et al., 2004).

Pharmaceutical Development

In the pharmaceutical domain, derivatives of 1,3-Dimethyl-5-[(4-oxochromen-3-yl)methylene]hexahydropyrimidine-2,4,6-trione have shown promise. Efficient synthetic methods have been developed for creating novel dihydropyrimido[4,5-d]pyrimidine derivatives, which are significant for their biological activities. Such compounds are synthesized under solvent-free conditions, making the process environmentally friendly and suitable for pharmaceutical applications (Prajapati et al., 2007).

Molecular Interactions and Protein Binding

Furthermore, these compounds exhibit interesting properties regarding molecular interactions. For instance, efficient methods for synthesizing 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones have been developed, which show binding properties with the milk protein β-lactoglobulin. Such interactions are crucial for designing drug delivery systems and understanding how drugs bind to their targets (Sepay et al., 2016).

Catalysis and Chemical Transformations

The compound's derivatives serve as key intermediates in catalysis and chemical transformations. For instance, novel 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidines, which are synthesized through a one-pot condensation reaction, act as intermediates in the development of pharmaceutical agents and have potential in organic synthesis due to their reactive nature and the ability to form complexes with transition metals (Abu-Obaid et al., 2014).

properties

IUPAC Name

1,3-dimethyl-5-[(4-oxochromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-17-14(20)11(15(21)18(2)16(17)22)7-9-8-23-12-6-4-3-5-10(12)13(9)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZXMBNJAYUNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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